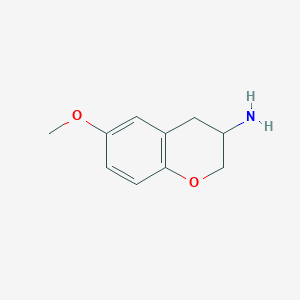

6-Methoxychroman-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-3,5,8H,4,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASHMYRTZOKHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Derivatization and Functionalization of 6 Methoxychroman 3 Amine

Functionalization of the Primary Amine Group at C-3

The primary amine at the C-3 position is a key handle for a variety of chemical transformations, including acylation, alkylation, and the formation of imines.

The primary amine of 6-Methoxychroman-3-amine can readily undergo acylation with acyl halides or anhydrides to form corresponding amides. Similarly, alkylation with alkyl halides introduces alkyl groups onto the nitrogen atom. These reactions are fundamental for altering the steric and electronic properties of the amine group.

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(6-methoxychroman-3-yl)acetamide |

| Benzoyl chloride | N-(6-methoxychroman-3-yl)benzamide | |

| Alkylation | Methyl iodide | 6-methoxy-N-methylchroman-3-amine |

| Benzyl bromide | N-benzyl-6-methoxychroman-3-amine |

The reaction of the primary amine of this compound with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases, or imines. dergipark.org.tr This condensation reaction, which involves a nucleophilic addition followed by dehydration, is often catalyzed by acid. youtube.com

The general reaction involves the amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com This process is versatile, allowing for the introduction of a wide array of substituents onto the nitrogen atom, depending on the carbonyl compound used. ajol.info For example, reacting this compound with a substituted benzaldehyde (B42025) would yield a Schiff base with an extended aromatic system. These derivatives are significant in coordination chemistry and have been explored for their biological properties. dergipark.org.trnih.gov

For analytical purposes, such as in gas chromatography (GC) or high-performance liquid chromatography (HPLC), primary amines often require derivatization to improve their volatility, thermal stability, and detectability. sigmaaldrich.comjfda-online.com The amine group of this compound can be modified with specific reagents to introduce chromophores, fluorophores, or electroactive moieties.

Common derivatizing agents include fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). researchgate.net These reagents convert the amine into a fluoroacyl derivative, which enhances detectability by electron capture detection (ECD) in GC. jfda-online.com For HPLC, reagents can be chosen to introduce groups that absorb UV light or fluoresce, thereby increasing the sensitivity of the analysis. sigmaaldrich.comnih.gov

Table 2: Derivatizing Agents for Enhanced Analytical Detection of Primary Amines

| Agent | Abbreviation | Analytical Technique | Purpose |

| Trifluoroacetic anhydride | TFAA | GC-MS, HPLC | Improves volatility and thermal stability |

| Pentafluoropropionic anhydride | PFPA | GC-MS | Enhances sensitivity for ECD |

| Heptafluorobutyric anhydride | HFBA | GC-MS | Enhances sensitivity for ECD |

| Dansyl chloride | HPLC | Introduces a fluorescent tag | |

| o-Phthalaldehyde | OPA | HPLC | Forms fluorescent isoindole derivatives |

Modifications and Substitutions on the Chroman Core

The chroman scaffold itself offers opportunities for further functionalization, particularly at the methoxy (B1213986) group and the aromatic ring.

The methoxy group (-OCH₃) on the aromatic ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution. wikipedia.orglibretexts.org This directing effect makes specific positions on the benzene (B151609) ring more susceptible to substitution reactions like nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comwikipedia.org The methoxy group typically directs incoming electrophiles to the ortho and para positions relative to itself. ijrar.org Given the structure of this compound, the positions ortho (C-5 and C-7) to the methoxy group are the most likely sites for substitution.

However, Friedel-Crafts alkylation and acylation reactions can be problematic. The primary amine group can react with the Lewis acid catalyst (e.g., AlCl₃) used in these reactions, forming a complex that deactivates the aromatic ring and prevents the desired substitution. libretexts.orgopenstax.org

Furthermore, the methoxy group itself can be a site of modification. For instance, oxidative demethylation can convert the methoxy group into a hydroxyl group, yielding a phenol. uq.edu.au

Table 3: Directing Effects of the Methoxy Group in Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Substitution Position(s) |

| Nitration | HNO₃, H₂SO₄ | C-5, C-7 |

| Bromination | Br₂, FeBr₃ | C-5, C-7 |

| Sulfonation | Fuming H₂SO₄ | C-5, C-7 |

Synthesis of Complex Derivatives for Targeted Biological Probing

By combining modifications at the amine and the chroman core, complex derivatives of this compound can be synthesized for use as biological probes or as potential therapeutic agents. The chroman and methoxy-substituted aromatic motifs are found in various biologically active molecules. nih.govnih.gov For instance, the primary amine can be used as an anchor point to attach linkers, reporter molecules (like fluorophores), or other bioactive moieties.

Derivatization strategies can be employed to create molecules that can interact with specific biological targets. For example, by acylating the amine with a tailored carboxylic acid or forming a Schiff base with a specific aldehyde, new compounds can be designed to fit into the binding pockets of enzymes or receptors. The synthesis of such complex derivatives is a key strategy in drug discovery and chemical biology to probe biological systems and develop new therapeutic leads. researchgate.net

Mechanistic Investigations of Biological Activities of 6 Methoxychroman 3 Amine and Its Derivatives

Enzyme Inhibition Studies and Target Engagement

The therapeutic potential of 6-methoxychroman-3-amine and its derivatives is significantly linked to their ability to interact with and inhibit specific enzymes, particularly protein kinases. Kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, making them prominent drug targets. nih.gov The chroman scaffold, a core component of these molecules, serves as a "privileged structure" for developing kinase inhibitors. nih.govnih.gov

A significant area of investigation for chroman derivatives has been their potent and selective inhibition of Rho-associated protein kinases (ROCK). The ROCK family has two highly homologous isoforms, ROCK1 and ROCK2, which have distinct physiological functions. nih.gov Consequently, developing isoform-selective inhibitors is a key therapeutic strategy to maximize efficacy and minimize off-target effects. nih.gov

Research has led to the synthesis of a series of amide-chroman derivatives designed to be potent and selective ROCK2 inhibitors. nih.govresearchgate.net One standout compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, demonstrated remarkable potency with an IC50 value of 3 nM for ROCK2. nih.gov Crucially, this compound exhibited a 22.7-fold selectivity for ROCK2 over ROCK1. nih.gov

Molecular docking and binding free energy predictions have provided insights into this high potency and selectivity. researchgate.net The primary driver for the potent inhibition appears to be hydrophobic interactions between the compound and the kinase. nih.govresearchgate.net The selectivity is attributed to interactions with specific amino acid residues that differ between the two isoforms, namely Lys105 in ROCK1 and Lys121 in ROCK2. nih.govresearchgate.net

Table 1: ROCK Inhibition Profile of a Lead 6-Methoxychroman (B3132562) Derivative

| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) |

|---|---|---|---|

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold |

This table is interactive. You can sort and filter the data.

The chromone (B188151) scaffold, structurally related to chroman, is recognized as a versatile core for developing inhibitors against a wide array of enzymes. nih.gov This suggests that this compound derivatives may possess inhibitory activity against other kinases beyond ROCK. The pyrimidine (B1678525) scaffold, which also forms hydrogen bonds with the kinase hinge region, has been successfully used to develop potent inhibitors for Aurora Kinases (AURK) and Polo-like Kinases (PLK), with IC50 values in the low nanomolar range. mdpi.com

Studies on different heterocyclic scaffolds provide a basis for exploring the broader kinase inhibitory potential of chroman derivatives. For instance, researchers have designed and evaluated inhibitors for kinases like monopolar spindle 1 (MPS1), MAPKAPK2, and p70S6Kβ, which feature a cysteine residue in the hinge region that can be targeted for covalent inhibition. mdpi.com While a specific compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, did not show significant activity against MPS1, it displayed an IC50 value of 444 nM for p70S6Kβ, highlighting the potential for discovering novel kinase inhibitors through scaffold-based design. mdpi.com

Furthermore, the chromone scaffold has been successfully utilized to create potent inhibitors of other enzyme classes, including monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE), which are relevant targets for neurodegenerative diseases. nih.gov This broad bioactivity underscores the potential of the chroman framework for engaging a variety of enzymatic targets.

Receptor Binding Assays and Ligand-Target Interaction Profiling

Receptor binding assays are a fundamental tool in drug discovery for quantifying the affinity of a ligand (such as a this compound derivative) for its biological target. researchgate.net These assays typically use a radiolabeled ligand that binds to a receptor preparation. The ability of a test compound to displace the radioligand is measured, allowing for the determination of its binding affinity, often expressed as the inhibition constant (Ki). nih.gov

The general procedure involves incubating the receptor source, the radioligand, and various concentrations of the unlabeled test compound. nih.gov The bound and unbound radioligand are then separated, commonly by filtration, and the amount of bound radioactivity is quantified. nih.gov This data is used to generate competition curves from which Ki values can be calculated. nih.gov

While specific receptor binding assay data for this compound targeting non-enzyme receptors is not extensively detailed in the reviewed literature, this methodology is crucial for profiling its selectivity. By screening a compound against a panel of known receptors, its ligand-target interaction profile can be established. This helps identify the primary biological target and reveals potential off-target interactions that could lead to undesirable effects. For example, screening has been used to identify novel ligands for sigma-2 (σ2) receptors from a large chemical library, confirming hits with full competition curves to determine Ki values. upenn.edu

Cellular Pathway Modulation Investigations in In Vitro Systems

Understanding how a compound affects cellular behavior is critical to elucidating its mechanism of action. In vitro cell-based assays are used to investigate the modulation of key cellular pathways, such as those controlling cell survival, proliferation, and death.

The ability of a compound to induce apoptosis (programmed cell death) or cause cell cycle arrest is a hallmark of many therapeutic agents, particularly in oncology. mdpi.com Various laboratory techniques are employed to study these effects.

Apoptosis Induction: The induction of apoptosis can be confirmed through multiple methods. Staining cells with dyes like acridine (B1665455) orange and ethidium (B1194527) bromide (AO/EB) allows for the visualization of morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. excli.descienceopen.com Flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining provides a quantitative measure of early and late apoptotic cells. mdpi.com For example, the alkaloid erythraline (B1235506) was shown to induce a dose-dependent increase in apoptotic cells, reaching 87.9% at a 50 μg/mL concentration in SiHa cervical cancer cells. mdpi.com

Cell Cycle Analysis: Flow cytometry is also the primary method for analyzing the cell cycle. excli.de Cells are stained with a DNA-binding dye like propidium iodide, and the distribution of cells in different phases (G0/G1, S, and G2/M) is quantified. A compound may cause cells to accumulate in a specific phase, known as cell cycle arrest. For instance, certain chalcone (B49325) derivatives were found to cause an arrest of HCT-116 colon cancer cells in the G0/G1 phase. excli.de Similarly, selective ROCK2 inhibitors have been shown to impact inflammatory and metabolic pathways in immune cells. nih.gov

These cell-based assays are essential for confirming that the enzymatic inhibition observed in biochemical assays translates into a functional cellular response.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental in determining the intrinsic electronic and geometric properties of a molecule. These methods solve approximations of the Schrödinger equation to map out the electron distribution and predict molecular behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 6-Methoxychroman-3-amine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional conformation (optimized geometry). nih.govnih.gov This process identifies key geometric parameters like bond lengths and angles.

From the optimized structure, a range of electronic properties can be calculated to predict the molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. nih.gov These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions and chemical reactions.

Table 1: Illustrative Electronic Properties Calculated via DFT for a Chroman-type Scaffold Note: The following data is representative of typical values obtained for structurally related chroman derivatives and serves to illustrate the outputs of DFT analysis.

| Parameter | Representative Value | Implication |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. wikipedia.orgamercrystalassn.org This method partitions a molecule into atomic basins based on zero-flux surfaces of the electron density gradient. amercrystalassn.orguni-rostock.de By locating critical points in the electron density, QTAIM can identify and classify chemical bonds and other interatomic interactions.

For this compound, a QTAIM analysis would involve locating bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. researchgate.netmuni.cz A high ρ value with a negative ∇²ρ typically indicates a shared interaction (covalent bond), while a low ρ value with a positive ∇²ρ suggests a closed-shell interaction, such as an ionic bond, hydrogen bond, or van der Waals interaction. muni.czresearchgate.net This analysis provides a rigorous, quantitative description of the bonding framework and non-covalent interactions within the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. nih.govwisc.edu This method is particularly useful for studying intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability.

Table 2: Representative NBO Donor-Acceptor Interactions for a Chroman-type Scaffold Note: This table presents hypothetical but typical stabilizing interactions that NBO analysis would identify in a molecule like this compound.

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Type of Interaction |

| LP (O) | σ* (C-C) | 3.2 | Hyperconjugation |

| LP (N) | σ* (C-H) | 2.5 | Hyperconjugation |

| σ (C-H) | σ* (C-C) | 1.8 | Hyperconjugation |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a macromolecular target, typically a protein or enzyme. nih.gov These methods are central to structure-based drug design. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field. The score, often expressed as a binding energy (e.g., in kcal/mol), estimates the binding affinity; a lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

For this compound or its derivatives, docking studies against a specific enzyme, such as carbonic anhydrase or poly (ADP-ribose) polymerase 1 (PARP1), would predict its binding mode and affinity. nih.govmdpi.com The results can identify the most likely binding pose and provide a quantitative estimate of its potential as an inhibitor. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to refine the results. MD simulations model the movement of every atom in the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. nih.gov These simulations can confirm the stability of the docked pose and be used to calculate binding free energies with greater accuracy.

Table 3: Illustrative Molecular Docking Results for Chroman-based Inhibitors Against a Protein Target Note: The data below is based on findings for structurally related compounds and demonstrates typical outputs from docking studies.

| Compound Scaffold | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Spiropyrazoline-chroman | PARP1 | -9.7 | SER243 |

| 4-Hydroxycoumarin-dopamine | Carbonic Anhydrase | -8.5 | HIS94, HIS96, THR199 |

| Chromen-3-yl derivative | SARS-CoV-2 Mpro | -7.2 | HIS41, CYS145 |

A crucial output of docking and molecular dynamics simulations is the detailed map of intermolecular interactions between the ligand and the amino acid residues of the protein's binding site. These non-covalent interactions are the basis of molecular recognition and binding affinity.

For this compound, these analyses would identify specific interactions such as:

Hydrogen Bonds: Formed between the amine group or the methoxy (B1213986) oxygen and polar residues (e.g., serine, histidine) in the binding pocket.

Hydrophobic Interactions: Involving the aromatic ring and the nonpolar parts of the chroman scaffold with hydrophobic residues (e.g., valine, leucine, phenylalanine).

Electrostatic Interactions: Occurring between charged or polar groups on the ligand and the protein. researchgate.net

Visualizing these interactions helps to rationalize the observed binding affinity and explains the mechanism of molecular recognition. This understanding is critical for designing modified versions of the compound with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in predicting the biological activities of novel derivatives, thereby guiding the design and synthesis of more potent and selective molecules. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical and structural properties.

QSAR models for chroman derivatives have been developed to predict a wide range of biological activities, including anticancer, antiepileptic, and enzyme inhibitory effects. researchgate.netacs.org These studies typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms, are then employed to correlate these descriptors with the observed biological activities.

For instance, a QSAR study on a series of lactam-fused chroman derivatives as selective 5-HT transporters highlighted the importance of physicochemical parameters in determining their inhibitory activities. stmjournals.comacs.org Similarly, QSAR models have been applied to dopamine (B1211576) D1 antagonists, where methods like Comparative Molecular Field Analysis (CoMFA) have been used to create predictive models with good cross-validated R² (q²) values, indicating robust predictive power. acs.org

The development of a robust QSAR model involves several key steps: the selection of a training set of compounds with known biological activities, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model, and rigorous statistical validation of the model's predictive ability. The resulting models can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

A study on 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives, which can be considered structurally related to chroman analogs in the context of heterocyclic compounds, successfully utilized QSAR to predict their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). nih.gov The developed model showed a high correlation coefficient (R² = 0.942), indicating a strong relationship between the selected molecular descriptors and the biological activity. nih.gov The descriptors identified as significant in this model included molecular volume, molecular refractivity, and Mulliken charges, suggesting that both steric and electronic properties play a crucial role in the inhibitory activity of these compounds. nih.gov

Furthermore, research on chroman derivatives for their dual anti-breast cancer and antiepileptic activities has demonstrated the potential of these compounds as valuable scaffolds for drug discovery. researchgate.net While a specific QSAR study was not detailed, the structure-activity relationship (SAR) findings from such studies provide the foundational data for future QSAR model development. researchgate.net The identification of key structural features that enhance activity is a prerequisite for selecting appropriate descriptors for a QSAR analysis.

The table below summarizes key findings from representative QSAR studies on chroman and related heterocyclic derivatives, illustrating the types of biological activities modeled and the methodologies employed.

| Biological Target/Activity | Compound Series | QSAR Method | Key Findings & Model Performance |

| Dopamine D1 Antagonists | Diverse D1 antagonists | CoMFA, GA-PLS, KNN | Highly predictive models with q² values of 0.57 (CoMFA), 0.73 (GA-PLS), and 0.79 (KNN). acs.org |

| PTP1B Inhibition | 5-(substituted benzylidene) thiazolidine-2,4-diones | Multiple Linear Regression (MLR) | A robust model with R² = 0.942, indicating a strong correlation between descriptors and inhibitory activity. nih.gov |

| 5-HT Transporter Inhibition | Lactam fused chroman derivatives | QSAR analysis | Physicochemical parameters showed significant correlation with inhibitory activities. stmjournals.comacs.org |

| BACE-1 Inhibition | 8-tetrahydropyran (8-THP) chroman analogs | Structure-Activity Relationship (SAR) | Introduction of a β-methyl group on the 8-THP chroman scaffold significantly enhanced BACE-1 potency. acs.org |

These examples underscore the utility of QSAR modeling in the preclinical development of drugs based on the chroman scaffold. By leveraging computational power, QSAR studies can significantly accelerate the discovery of new therapeutic agents by providing insights into the structural requirements for desired biological activities.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 6-Methoxychroman-3-amine and its Structural Analogs

While dedicated research exclusively on this compound is still emerging, significant insights can be drawn from studies on its structural analogs. The chroman-3-amine (B1202177) core is recognized as a crucial building block in the synthesis of various bioactive molecules. chemimpex.com Research on related compounds, such as (S)-6-methoxy-chroman-3-carboxylic acid derivatives, has demonstrated potent and selective inhibitory activity against Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a target implicated in various diseases. nih.govresearchgate.net This highlights the potential of the 6-methoxychroman (B3132562) scaffold to interact with specific biological targets.

Furthermore, the broader class of chromane (B1220400) derivatives has been investigated for a range of biological activities, including the inhibition of monoamine oxidase B (MAO-B), which is relevant to neurodegenerative diseases. core.ac.uk The presence of the methoxy (B1213986) group at the 6-position can significantly influence the electronic properties and metabolic stability of the molecule, potentially enhancing its pharmacological profile. The amine functionality at the 3-position provides a key handle for further chemical modification, allowing for the exploration of structure-activity relationships and the development of targeted therapeutic agents. smolecule.com

Table 1: Biological Activities of Selected 6-Methoxychroman Analogs

| Compound/Analog | Biological Target/Activity | Reference |

| (S)-6-methoxy-chroman-3-carboxylic acid amide derivative | Potent and selective ROCK2 inhibitor | nih.govresearchgate.net |

| Chroman-4-one derivatives | Acetylcholinesterase (AChE) inhibition | core.ac.uk |

| 6-methyl-3-phenylcoumarins | Selective monoamine oxidase B (MAO-B) inhibitors | researchgate.net |

| Chromen-4-one and chromane-2,4-dione scaffolds | Cytotoxic activity against cancer cell lines | nih.gov |

This table is illustrative and highlights the potential of the broader 6-methoxychroman scaffold based on reported activities of its analogs.

Challenges and Future Opportunities in the Synthesis and Functionalization of Chroman-3-amines

The synthesis and functionalization of the chroman-3-amine scaffold present both challenges and exciting opportunities for organic chemists.

Challenges:

Stereoselective Synthesis: A primary challenge lies in the stereoselective synthesis of chiral chroman-3-amines. chemrxiv.org Many biological targets exhibit stereospecific binding, making the control of stereochemistry at the C3 position crucial for optimizing pharmacological activity. While asymmetric synthesis methodologies for chromane derivatives are being developed, achieving high enantioselectivity for 3-amino substituted chromans can be complex. chim.itacs.org

Efficient Synthetic Routes: The development of efficient and scalable synthetic routes to chroman-3-ones, key precursors to chroman-3-amines, has historically been a challenge. nih.gov Traditional methods often require multiple steps and harsh reaction conditions.

Site-Selective Functionalization: Achieving site-selective functionalization of the chroman ring, particularly at positions other than the readily accessible phenolic hydroxyl group precursor, can be difficult. nih.gov This limits the ability to fine-tune the properties of the molecule through targeted modifications.

Future Opportunities:

Novel Catalytic Methods: The development of novel catalytic systems, including transition metal catalysis and organocatalysis, offers significant promise for overcoming the challenges in stereoselective synthesis. chemrxiv.orgchim.it These methods can provide access to enantiomerically pure chroman-3-amines under milder conditions.

C-H Functionalization: Advances in C-H activation and functionalization techniques provide a powerful tool for the direct and site-selective modification of the chroman scaffold. nih.gov This would enable the introduction of diverse functional groups, facilitating the rapid generation of compound libraries for biological screening.

Domino and Multicomponent Reactions: The design of domino and multicomponent reactions can significantly improve the efficiency of chroman-3-amine synthesis by constructing the core structure and introducing functional diversity in a single step.

Prospective Applications in Chemical Biology and Targeted Drug Discovery

The unique structural features of this compound make it a promising scaffold for applications in chemical biology and targeted drug discovery.

Chemical Biology:

Chemical Probes: The chroman scaffold can serve as a template for the design of chemical probes to investigate biological pathways. nih.govrsc.org The amine group at the C3 position can be readily derivatized with reporter tags, such as fluorescent dyes or affinity labels, to visualize and identify protein targets.

Fluorescent Probes: The chromone (B188151) core, a related structure, is known for its fluorescent properties. researchgate.netasianpubs.org This suggests that this compound derivatives could be developed as fluorescent probes for bioimaging applications, allowing for the study of cellular processes in real-time.

Targeted Drug Discovery:

Scaffold for Library Synthesis: The chroman-3-amine moiety is a versatile building block for the synthesis of compound libraries for high-throughput screening. chemimpex.com The ability to easily modify the amine functionality allows for the rapid generation of diverse analogs with a wide range of physicochemical properties.

Neurological Disorders: Given the activity of related chromane derivatives against targets like MAO-B and their interaction with neurotransmitter systems, this compound represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. chemimpex.comcore.ac.uk

Cancer: The chromone and chromanone scaffolds have been shown to possess anticancer properties. nih.govnih.gov The this compound framework could be explored for the development of new anticancer agents, with the methoxy and amine groups providing opportunities for targeted interactions with cancer-related proteins.

Inflammatory Diseases: The chromone scaffold has also been implicated in anti-inflammatory activity. mdpi.com This suggests that derivatives of this compound could be investigated for their potential in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxychroman-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with chroman-3-amine precursors. Asymmetric reductive amination (using chiral catalysts like Ru-BINAP complexes) is recommended to preserve stereochemistry .

- Step 2 : Introduce the methoxy group via nucleophilic substitution (e.g., using methoxide ions under anhydrous conditions). Monitor reaction progress via HPLC with UV detection (λ = 254 nm) .

- Optimization : Use continuous flow synthesis to enhance reaction efficiency and minimize byproducts. Temperature control (60–80°C) and solvent selection (e.g., DMF or THF) significantly impact yield .

- Validation : Confirm purity (>98%) via LC-MS and H NMR (characteristic peaks: δ 6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group) .

Q. How can the solubility of this compound in organic solvents be experimentally determined?

- Methodology :

- Step 1 : Use a synthetic method to measure solubility in solvents like methanol, ethanol, and ethyl acetate at 298.15–343.55 K .

- Step 2 : Fit data to the modified Apelblat equation:

where = mole fraction solubility, = temperature, and , , are model parameters .

- Results : Expected solubility increases with temperature. For example, in methanol:

| Temperature (K) | Solubility (mol·kg) |

|---|---|

| 298.15 | 0.12 |

| 343.55 | 0.45 |

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?

- Methodology :

- Systematic Review : Conduct a meta-analysis of in vitro studies, stratifying by experimental conditions (e.g., cell type, concentration, ROS assay type) .

- Hypothesis Testing : Use dose-response assays (0.1–100 µM) to identify threshold concentrations where activity shifts from antioxidant to pro-oxidant. Measure biomarkers like 8-OHdG (oxidative DNA damage) and glutathione levels .

- Statistical Analysis : Apply multivariate regression to control for confounding variables (e.g., pH, solvent polarity) .

Q. What computational strategies predict the reactivity of this compound in asymmetric synthesis?

- Methodology :

- DFT Calculations : Model transition states for key reactions (e.g., reductive amination) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare enantiomeric excess (ee) with experimental results .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. toluene) to optimize stereoselectivity .

- Validation : Cross-reference computed C NMR shifts with experimental data (Δ < 2 ppm acceptable) .

Q. How can impurity profiles (e.g., nitrosamines) be rigorously analyzed during this compound synthesis?

- Methodology :

- Step 1 : Use LC-MS/MS with a C18 column (2.6 µm, 100 Å) and MRM mode to detect nitrosamines (LOQ = 0.1 ppb) .

- Step 2 : Apply the EMA’s "threshold of toxicological concern" (TTC) framework:

where SF = safety factor (10,000 for nitrosamines) .

- Documentation : Report impurities in ng/ppm and include root-cause analysis for deviations .

Q. What experimental designs improve reproducibility in pharmacological studies of this compound?

- Methodology :

- Blinded Studies : Assign compound batches randomly to experimental groups to minimize bias .

- Positive/Negative Controls : Include ascorbic acid (antioxidant control) and HO (pro-oxidant control) in ROS assays .

- Data Transparency : Share raw HPLC chromatograms and NMR spectra in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.